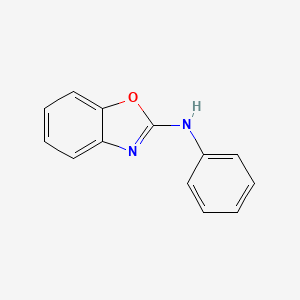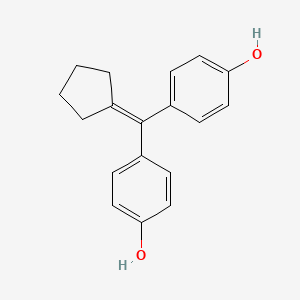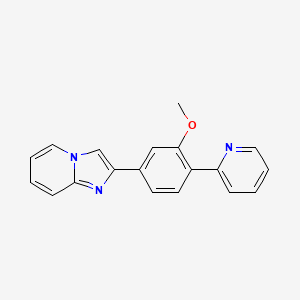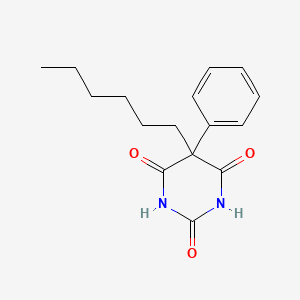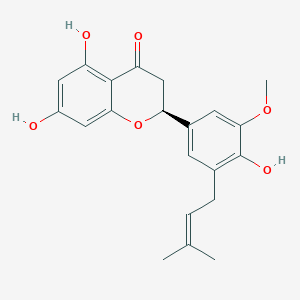
Phenyl Phenothiazine-10-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 10H-phenothiazine-10-carboxylate is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10-phenyl-10H-phenothiazine. One common method includes the use of a laser desorption/ionization technique, where the compound is site-specifically carboxylated . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of phenyl 10H-phenothiazine-10-carboxylate may involve large-scale synthesis using similar carboxylation techniques. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Applications De Recherche Scientifique
Phenyl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:
Biology: Potential applications in studying biological interactions due to its ability to form stable radical cations.
Medicine: Derivatives of phenothiazine are known for their antipsychotic and antiemetic properties, and this compound may have similar potential.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of phenyl 10H-phenothiazine-10-carboxylate involves the formation of radical cations through site-specific carboxylation. These radical cations can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to form stable radical cations makes it useful in mass spectrometry and other analytical techniques .
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound, known for its wide range of applications in medicine and materials science.
Phenoxazine: A structurally similar compound with different electronic properties.
Carboxylated Phenothiazines: Other derivatives with carboxyl groups at different positions on the phenothiazine core.
Uniqueness: Phenyl 10H-phenothiazine-10-carboxylate is unique due to its specific carboxylation pattern, which enhances its ability to form stable radical cations. This property makes it particularly useful in analytical techniques like mass spectrometry, where it can improve the detection of neutral small molecules .
Propriétés
Numéro CAS |
66721-07-1 |
|---|---|
Formule moléculaire |
C19H13NO2S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
phenyl phenothiazine-10-carboxylate |
InChI |
InChI=1S/C19H13NO2S/c21-19(22-14-8-2-1-3-9-14)20-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)20/h1-13H |
Clé InChI |
FGMRQVNHYGGLSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)
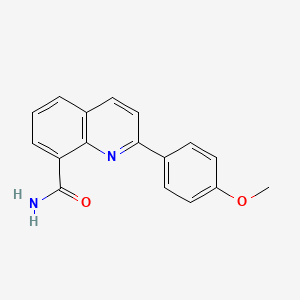
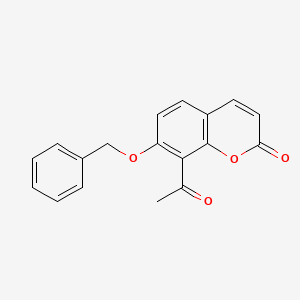
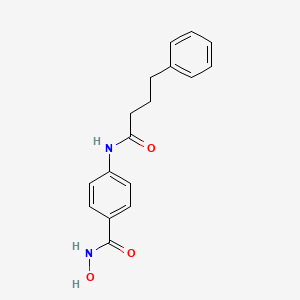
![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)

